![molecular formula C19H21N3O6 B14946096 ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrrole ring, a pyrazine ring, and ester functional groups, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a substituted phenylhydrazine with an appropriate diketone to form the pyrazine ring. This is followed by esterification reactions to introduce the ethyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters. These products can be further utilized in different chemical syntheses and applications .
Aplicaciones Científicas De Investigación
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazine and pyrrole derivatives with ester functional groups. Examples include:
- ETHYL 4-{1-[4-(CARBOXY)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- METHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE .
Uniqueness
The uniqueness of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C19H21N3O6 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
ethyl 4-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-3-28-19(26)21-10-8-20(9-11-21)15-12-16(23)22(17(15)24)14-6-4-13(5-7-14)18(25)27-2/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
VMMQIXVPVDDMBA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


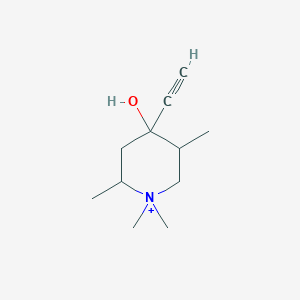
![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)
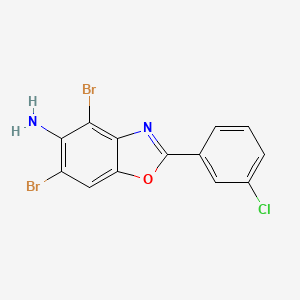
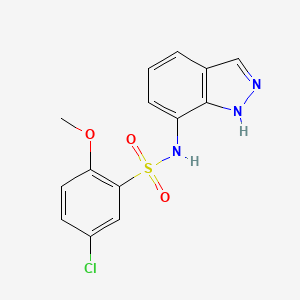

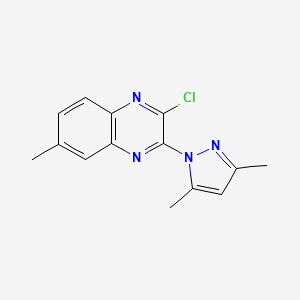
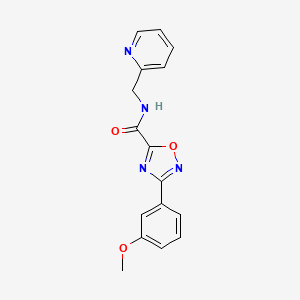
![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
